2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The compound 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a thiophene-2-sulfonyl group and at the 6-position with a 2-fluorobenzenesulfonamide moiety. This structure combines aromatic, electron-withdrawing (sulfonyl), and heterocyclic (thiophene) elements, which are critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S3/c20-16-6-1-2-7-18(16)28(23,24)21-15-9-10-17-14(13-15)5-3-11-22(17)29(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13,21H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARJXXIRUMJJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains aboronic ester and a thiophene ring, which are known to interact with various biological targets. Boronic esters are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
The compound likely interacts with its targets through a Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring nucleophilic organic groups from boron to palladium.
Biochemical Pathways
TheSuzuki–Miyaura coupling and the protodeboronation processes, which are likely involved in the compound’s mode of action, can affect various biochemical pathways by forming new carbon–carbon bonds and modifying molecular structures.
Pharmacokinetics
It’s important to note that boronic acids and their esters, which the compound contains, are only marginally stable in water. This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
Given the compound’s likely involvement in suzuki–miyaura coupling and protodeboronation, it may result in the formation of new carbon–carbon bonds and the modification of molecular structures. These changes could potentially alter the function of target molecules and result in various cellular effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH level can strongly influence the rate of hydrolysis of boronic esters. Therefore, the physiological environment in which the compound is present could significantly impact its stability and efficacy.
Biological Activity
The compound 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide belongs to a class of sulfonamide derivatives which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. The specific structure of this compound, featuring a tetrahydroquinoline moiety linked to a thiophene sulfonyl group , suggests potential interactions with biological targets such as enzymes and receptors. The presence of the fluoro substituent may enhance its lipophilicity and bioavailability.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, benzenesulfonamide analogs have been identified as inhibitors of tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma (GBM) treatment. In vitro assays demonstrated that certain analogs led to significant cytotoxic effects on GBM cell lines, with one compound achieving up to 78% growth inhibition at 100 µM concentration . The proposed mechanism involves receptor tyrosine kinase interaction, promoting cell death in cancer cells while sparing non-cancerous cells.
Antiviral Activity
Another area of interest is the antiviral potential of sulfonamide derivatives. Compounds similar to the target molecule have been evaluated for their activity against HIV-1. For example, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives showed effective inhibition of HIV replication in vitro, with low cytotoxicity . This suggests that modifications to the sulfonamide structure can yield compounds with significant antiviral properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Many sulfonamides act as inhibitors for carbonic anhydrase and other enzymes critical for tumor growth and proliferation.
- Receptor Modulation: The interaction with receptor tyrosine kinases can alter signaling pathways involved in cell survival and apoptosis.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- In vitro Studies on GBM Cells: A compound derived from benzenesulfonamide exhibited a dose-dependent inhibition of cell growth in U87 cells, validating its potential as an anticancer agent.
- HIV Inhibition Studies: A derivative showed promising results against HIV strains with low toxicity profiles, indicating a favorable therapeutic index .
Data Tables
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| AL106 | Anti-GBM | 100 | U87 |
| 12126065 | HIV Inhibitor | 0.24 | TZM-bl |
| 12d | Anticancer (Breast) | 3.99 | MDA-MB-468 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and their implications compared to analogous compounds:
Detailed Comparative Analysis
Substituent Effects on Electronic and Steric Properties
- Thiophene-2-sulfonyl vs. The propyl chain may enhance solubility due to its aliphatic nature but reduce steric hindrance compared to the planar thiophene .
Thiophene-2-sulfonyl vs. Thiophene-2-carbonyl ():
Replacing sulfonyl with carbonyl () diminishes electron-withdrawing effects, which could alter the acidity of the sulfonamide NH group. The para-fluorine (vs. ortho in the target) may redirect electrostatic interactions, affecting target engagement .- However, its steric bulk might clash with compact binding sites, reducing efficacy compared to the thiophene-sulfonyl group in the target compound .
Impact of Fluorine Position
The ortho-fluorine in the target compound creates a dipole moment that may align with complementary charges in binding pockets, while para-fluorine () offers a distinct electronic profile. For instance, para-substitution could stabilize negative charges via resonance, whereas ortho-substitution may induce steric effects near the sulfonamide group.
Functional Group Modifications
- The 2-oxo group in the tetrahydroquinoline scaffold (absent in the target compound) adds hydrogen-bonding capability, which could improve target specificity .
Preparation Methods
Thiophene-2-Sulfonyl Chloride Activation
Thiophene-2-sulfonyl chloride serves as the sulfonating agent, reacting with the primary amine group of 1,2,3,4-tetrahydroquinolin-6-amine. This step typically occurs in anhydrous dichloromethane with triethylamine as a base to scavenge HCl, achieving yields >80%. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom, followed by deprotonation to stabilize the sulfonamide intermediate.
Tetrahydroquinoline Ring Formation
The tetrahydroquinoline core is synthesized via Friedländer condensation, as described in patent WO2020210613A1 for analogous structures. Cyclization of 2-aminobenzaldehyde derivatives with cyclohexanone under acidic conditions (e.g., HCl/EtOH) generates the tetrahydroquinoline scaffold. Subsequent N-sulfonylation introduces the thiophene-2-sulfonyl moiety, requiring precise temperature control (0–5°C) to prevent side reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal sulfonylation occurs at low temperatures (0–5°C) to minimize hydrolysis of sulfonyl chlorides. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while ethereal solvents (e.g., THF) improve solubility of intermediates. For example, patent WO2021165818A1 reports a 72% yield for a related imidazotriazine-sulfonamide compound using ethylene glycol as a solvent at 110°C, followed by cooling to 0°C for crystallization.
Stoichiometry and Catalysis
A 1:1 molar ratio of amine to sulfonyl chloride is critical to avoid di-sulfonylation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating the sulfonyl chloride electrophile. Patent data indicate that excess base (e.g., triethylamine) beyond stoichiometric requirements reduces side product formation by ensuring complete HCl neutralization.
Purification and Characterization
Crystallization and Filtration
Crude products are purified via anti-solvent crystallization. For instance, adding acetone/water (3:1 v/v) to the reaction mixture precipitates the sulfonamide, achieving >90% purity after filtration. Patent WO2021165818A1 details a cooling ramp from 55°C to 0°C over 4 hours, followed by washing with cold acetone to remove residual solvents.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The NMR spectrum of the target compound exhibits characteristic signals: a doublet at δ 2.81 ppm (J = 4.6 Hz) for the methyl group, a singlet at δ 4.64 ppm for the methylene bridge, and aromatic protons between δ 7.50–9.22 ppm.
Applications and Derivative Synthesis
The compound’s sulfonamide groups enhance binding affinity to biological targets, making it a candidate for kinase inhibition. Derivatives synthesized via N-methylation or fluorination at the benzene ring show improved pharmacokinetic profiles, as evidenced by patent WO2021165818A1’s emphasis on 2-fluoro-N-methyl variants .
Q & A
Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions , including:
- Sulfonylation : Introducing the thiophene-2-sulfonyl group to the tetrahydroquinoline core using sulfonyl chlorides under basic conditions (e.g., NaOH or EtN) in dichloromethane .
- Nucleophilic substitution : Attaching the 2-fluorobenzenesulfonamide moiety via amine coupling, optimized at 60–80°C in polar aprotic solvents like DMF .
Critical factors : pH control (8–9 for amine activation), solvent polarity, and catalyst use (e.g., DMAP for acylation). Yields range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Basic: Which analytical techniques are essential for structural validation?
- NMR spectroscopy : H and C NMR confirm regiochemistry of sulfonamide attachment and fluorine substitution .
- HRMS : Validates molecular weight (e.g., observed m/z 492.58 matches theoretical for CHNOS) .
- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm) and aromatic C-F bonds (~1220 cm) .
Advanced: How do hydrogen-bonding interactions influence its pharmacokinetic properties?
The sulfonamide and thiophene groups enhance solubility and membrane permeability via hydrogen bonding with biological targets (e.g., enzymes or receptors). Computational studies suggest:
- LogP ~2.5 : Balanced lipophilicity for blood-brain barrier penetration .
- Plasma protein binding : ~85% due to sulfonamide-protein interactions, affecting free drug concentration .
Methodology : Use MD simulations to map H-bond networks with serum albumin or cytochrome P450 isoforms .
Advanced: What is the compound’s potential mechanism in targeting nuclear receptors like RORγ?
Structural analogs (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide) act as RORγ inverse agonists (IC <1 µM). Key interactions:
- Sulfonamide oxygen forms H-bonds with Arg in the RORγ ligand-binding domain.
- Fluorine atoms enhance binding affinity via hydrophobic contacts .
Validation : Co-crystallization with RORγ (PDB ID: 5UJM) or competitive binding assays .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Discrepancies arise from assay variability (e.g., bacterial strain specificity) and substituent effects :
- Antimicrobial activity : Linked to the thiophene group’s electron-deficient π-system disrupting microbial membranes (MIC: 8–32 µg/mL) .
- Anti-inflammatory effects : Depend on COX-2 inhibition (IC ~0.5 µM) via sulfonamide-mediated enzyme interaction .
Resolution : Use standardized protocols (CLSI guidelines for antimicrobials; COX-2 ELISA for inflammation) and compare IC/MIC values across studies .
Advanced: How to optimize reaction conditions for regioselective sulfonylation?
- Temperature control : <5°C minimizes disubstitution byproducts during sulfonyl chloride addition .
- Base selection : EtN (pKa ~10.7) outperforms NaOH in non-aqueous media, reducing hydrolysis .
- Solvent polarity : THF enhances solubility of intermediates, improving regioselectivity to >90% .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : ~5 mg/mL in PBS (pH 7.4) due to sulfonamide hydrophilicity; improves with co-solvents (e.g., 10% DMSO) .
- Stability : Degrades <5% over 24h at 37°C (pH 7.4), but hydrolyzes rapidly in acidic conditions (t ~2h at pH 2) .
Analysis : Use HPLC-UV (λ = 254 nm) to monitor degradation products .
Advanced: How to design in silico models for predicting target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to screen against targets (e.g., RORγ, COX-2) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC values .
- ADMET prediction : SwissADME or pkCSM to optimize bioavailability and toxicity .
Basic: What are the key structural motifs responsible for bioactivity?
- Tetrahydroquinoline core : Provides rigidity for target binding.
- Thiophene-2-sulfonyl group : Enhances electron-deficient character for enzyme inhibition .
- 2-Fluorobenzenesulfonamide : Balances hydrophobicity and H-bond donor capacity .
Advanced: How to address low synthetic yields in scale-up processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
